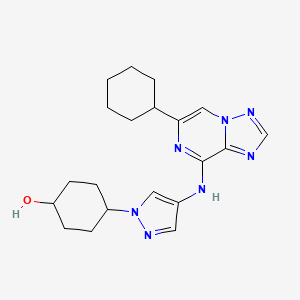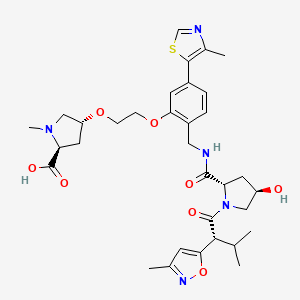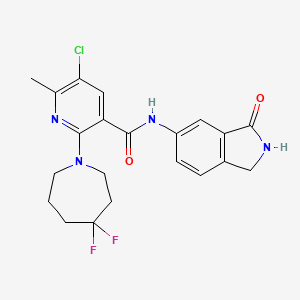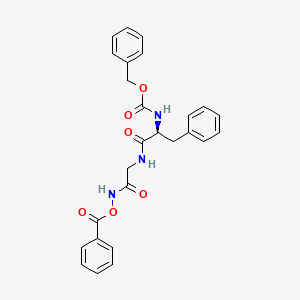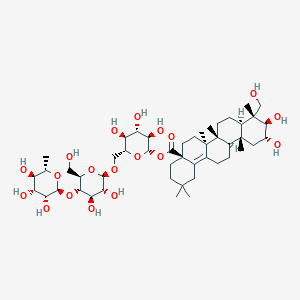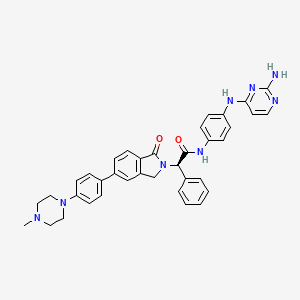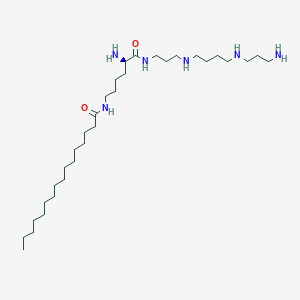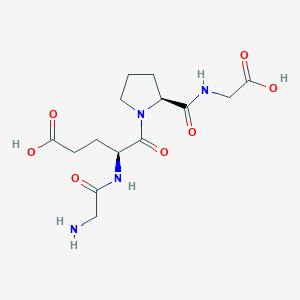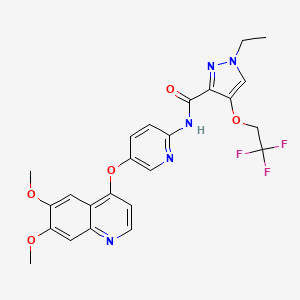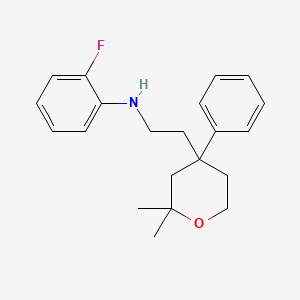
Icmt-IN-51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icmt-IN-51: is a compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This modification is crucial for the proper localization and function of these proteins, many of which are involved in cell signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Icmt-IN-51 involves the preparation of methylated tetrahydropyranyl derivatives. The specific synthetic route and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented.
Analyse Chemischer Reaktionen
Types of Reactions: : Icmt-IN-51 primarily undergoes inhibition reactions with ICMT. It does not typically participate in oxidation, reduction, or substitution reactions under standard laboratory conditions .
Common Reagents and Conditions: : The inhibition of ICMT by this compound occurs under physiological conditions, with an IC50 value of 0.55 μM .
Major Products Formed: : The primary product of the reaction between this compound and ICMT is a methylated protein and S-adenosylhomocysteine (SAH) .
Wissenschaftliche Forschungsanwendungen
Chemistry: : Icmt-IN-51 is used as a tool compound to study the role of ICMT in the post-translational modification of proteins .
Biology: : In biological research, this compound is used to investigate the effects of ICMT inhibition on cell signaling pathways, particularly those involving Ras proteins .
Medicine: : this compound has shown potential as an anti-cancer agent due to its ability to inhibit ICMT, which is involved in the activation of oncogenic proteins .
Industry: : While its industrial applications are limited, this compound is used in the development of new therapeutic agents targeting ICMT .
Wirkmechanismus
Icmt-IN-51 exerts its effects by inhibiting the activity of ICMT. ICMT is responsible for the methylation of the carboxylic acid of the protein terminal isoprenylated cysteine residue. This methylation is the final step in the post-translational modification of proteins containing a C-terminal CAAX motif. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, thereby disrupting cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Similar compounds include cysmethynil, J4-2, and J4-6. These compounds also inhibit ICMT but differ in their potency and solubility .
Uniqueness: : Icmt-IN-51 is unique due to its high potency (IC50 = 0.55 μM) and its ability to selectively inhibit ICMT without affecting other enzymes .
Eigenschaften
Molekularformel |
C21H26FNO |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-2-fluoroaniline |
InChI |
InChI=1S/C21H26FNO/c1-20(2)16-21(13-15-24-20,17-8-4-3-5-9-17)12-14-23-19-11-7-6-10-18(19)22/h3-11,23H,12-16H2,1-2H3 |
InChI-Schlüssel |
NHBCEQGGHZLLPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)(CCNC2=CC=CC=C2F)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


